methyl 3-chloro-2-isocyanatobenzoate

Catalog No.
S6453804
CAS No.
113615-79-5
M.F
C9H6ClNO3
M. Wt
211.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-chloro-2-isocyanatobenzoate

CAS Number

113615-79-5

Product Name

methyl 3-chloro-2-isocyanatobenzoate

IUPAC Name

methyl 3-chloro-2-isocyanatobenzoate

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

InChI

InChI=1S/C9H6ClNO3/c1-14-9(13)6-3-2-4-7(10)8(6)11-5-12/h2-4H,1H3

InChI Key

VWHCMMWWIRAZAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)N=C=O

Methyl 3-chloro-2-isocyanatobenzoate is an organic compound characterized by the presence of both a chloro group and an isocyanate functional group attached to a benzoate structure. The molecular formula for this compound is C₉H₈ClN₃O₂, and it features a methyl ester group, which contributes to its reactivity and applications in various

  • Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or alcohols. This property allows for the formation of various derivatives.
  • Addition Reactions: The isocyanate group is reactive towards nucleophiles, leading to the formation of ureas when reacted with amines or carbamates when reacted with alcohols.

Common reagents involved in these reactions include triethylamine or pyridine as catalysts, and typical nucleophiles include amines, alcohols, and thiols.

The biological activity of methyl 3-chloro-2-isocyanatobenzoate has been explored primarily in the context of its potential as a pharmaceutical intermediate. Compounds with isocyanate groups are known to exhibit various biological activities, including antibacterial and anticancer properties. The reactivity of the isocyanate group allows for the formation of stable adducts with biological macromolecules, which may lead to therapeutic effects or toxicological concerns depending on the context of use .

The synthesis of methyl 3-chloro-2-isocyanatobenzoate typically involves several steps:

  • Starting Material Preparation: Methyl 3-amino-2-benzoate can be synthesized from commercially available precursors.
  • Formation of Isocyanate: The introduction of the isocyanate group can be achieved via reaction with phosgene (COCl₂) or other isocyanate precursors under basic conditions.
  • Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus oxychloride.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and yield while minimizing hazardous by-products.

Methyl 3-chloro-2-isocyanatobenzoate has several applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: Due to its reactive isocyanate group, it is used in producing polymers and coatings.
  • Medicinal Chemistry: Investigated for its potential role in developing pharmaceuticals, particularly as intermediates in synthesizing active pharmaceutical ingredients .

Studies on the interactions of methyl 3-chloro-2-isocyanatobenzoate with biological systems are essential for understanding its pharmacological potential and safety profile. Its ability to form covalent bonds with nucleophilic sites in proteins may lead to significant biological effects, both therapeutic and toxic. Investigations into its binding affinities and mechanisms of action against specific enzymes or receptors are ongoing, contributing to its evaluation as a drug candidate .

Methyl 3-chloro-2-isocyanatobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUniqueness
Methyl 4-chloro-2-isocyanatobenzoateSimilar structure but different chloro positionDifferent reactivity due to chloro positioning
Methyl 2-isocyanatobenzoateIsomer with the isocyanate group at another positionLacks the chloro substituent
Methyl 4-isocyanatobenzoateSimilar structure without the chloro groupMore straightforward reactivity

Methyl 3-chloro-2-isocyanatobenzoate's unique combination of both chloro and isocyanate groups allows for diverse reactivity patterns not found in its analogs, making it particularly useful in synthetic applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

211.0036207 g/mol

Monoisotopic Mass

211.0036207 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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